(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate
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Overview
Description
(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydro-pyrido-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido-pyrazine ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyrido-pyrazine ring system provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (7R,9aR)-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride
- Hexahydro-1H-pyrazino[1,2-a]pyrazines
Uniqueness
(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate is unique due to its specific tert-butyl ester group and aminomethyl substitution, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (7R,9aR)-7-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-6-16-9-11(8-15)4-5-12(16)10-17/h11-12H,4-10,15H2,1-3H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPNRUCYRWZRC-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@@H]2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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